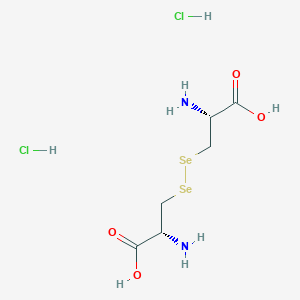
L-Selenocystine Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Selenocystine Dihydrochloride is a compound derived from selenocysteine, an amino acid that contains selenium instead of sulfurSelenocysteine is often referred to as the 21st amino acid and is found in several enzymes that play crucial roles in biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Selenocystine can be synthesized through several methods. One common approach involves the reaction of chloroalanine peptides with disodium diselenide. This method requires the use of coupling reagents such as DCC/HOBt to form di- and tripeptides, which are then treated with disodium diselenide to yield selenocystine-containing peptides . Another method involves the use of sodium triacetoxyborohydride as a reducing agent, which offers a green and safe process with high raw material utilization .
Industrial Production Methods: Industrial production of L-Selenocystine often involves the use of chloroalanine hydrochloride and sodium diselenide. This method is preferred due to its efficiency and the relatively high yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: L-Selenocystine undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to L-alanine and elemental selenium in the presence of dithiothreitol (DTT) under optimal pH conditions .
Common Reagents and Conditions: Common reagents used in reactions involving L-Selenocystine include dithiothreitol (DTT) for reduction reactions and various coupling reagents like DCC/HOBt for peptide synthesis .
Major Products Formed: The major products formed from reactions involving L-Selenocystine include L-alanine and elemental selenium. These products are significant in understanding the compound’s role in biological systems .
Applications De Recherche Scientifique
L-Selenocystine has a wide range of applications in scientific research. In chemistry, it is used for the synthesis of biologically active selenol compounds and non-natural selenylated diamino acids . In biology and medicine, L-Selenocystine is studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells . Additionally, it is less toxic than other forms of selenium, making it a safer alternative for various applications .
Mécanisme D'action
The mechanism of action of L-Selenocystine involves its conversion to L-alanine and elemental selenium. This process is catalyzed by enzymes such as selenocysteine lyase, which specifically acts on L-Selenocystine but not on its sulfur counterpart, L-cysteine . The selenium released during this reaction plays a crucial role in various biological processes, including the synthesis of selenoproteins .
Comparaison Avec Des Composés Similaires
L-Selenocystine is similar to other selenium-containing compounds such as selenocysteine and selenomethionine. it is unique due to its specific structure and the presence of an Se-Se bond, which distinguishes it from other selenium analogs . Selenocysteine, for example, contains a selenol group instead of the Se-Se bond found in selenocystine .
List of Similar Compounds:- Selenocysteine
- Selenomethionine
- Selenite
- Selenate
Propriétés
Formule moléculaire |
C6H14Cl2N2O4Se2 |
|---|---|
Poids moléculaire |
407.0 g/mol |
Nom IUPAC |
(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]diselanyl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H12N2O4Se2.2ClH/c7-3(5(9)10)1-13-14-2-4(8)6(11)12;;/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12);2*1H/t3-,4-;;/m0../s1 |
Clé InChI |
JDPPDEWGHCUHMQ-RGVONZFCSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)[Se][Se]C[C@@H](C(=O)O)N.Cl.Cl |
SMILES canonique |
C(C(C(=O)O)N)[Se][Se]CC(C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



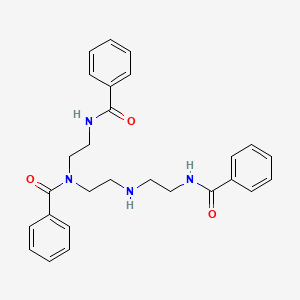
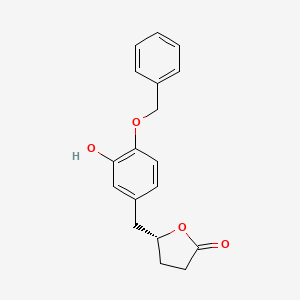
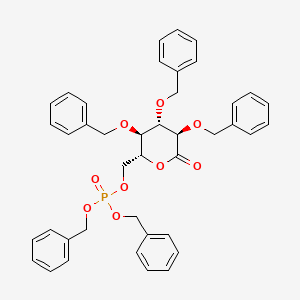
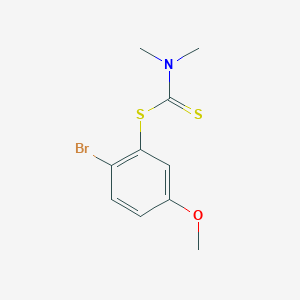
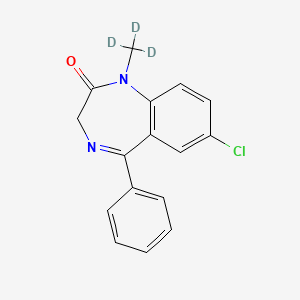
![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)
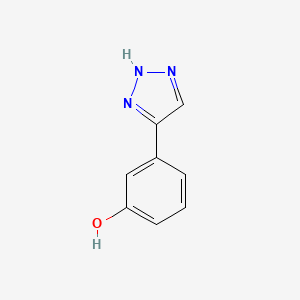

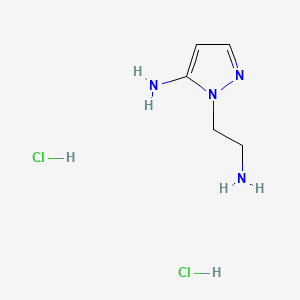
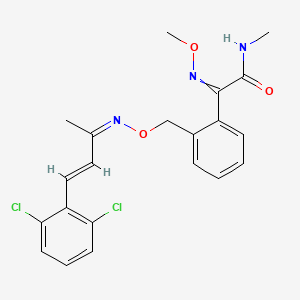
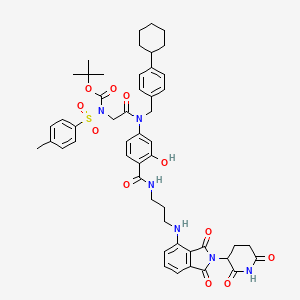
![N'-[2-[2,4-Dimethylphenyl)thio]phenyl] Vortioxetine-d8](/img/structure/B13861371.png)
![4-amino-N-[4-(4-chloroanilino)-7-methylquinazolin-8-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861374.png)
